

4-Phenylthiosemicarbazide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylthiosemicarbazide**

Cat. No.: **B147422**

[Get Quote](#)

An In-Depth Technical Guide to **4-Phenylthiosemicarbazide**: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiosemicarbazide, a versatile chemical intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological mechanisms of **4-Phenylthiosemicarbazide** and its derivatives, tailored for researchers and professionals in drug development.

Core Properties of 4-Phenylthiosemicarbazide

The fundamental chemical and physical properties of **4-Phenylthiosemicarbazide** (CAS Number: 5351-69-9) are summarized below.^{[1][2][3][4][5][6]} This compound typically appears as a white to light yellow crystalline powder.^{[2][4]} While it exhibits low solubility in water, it is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.^{[5][6][7]}

Physicochemical and Spectral Data

Property	Value
CAS Number	5351-69-9 [1] [2] [3] [5] [6]
Molecular Formula	C ₇ H ₉ N ₃ S [1] [3] [4]
Molecular Weight	167.23 g/mol [1] [3] [4]
Melting Point	138-141 °C [2] [4] [5]
Boiling Point	308 °C [2] [4]
Appearance	White to light yellow crystalline powder [2] [4]
¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm)	9.6 (s, 1H), 9.11 (s, 1H), 7.65 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.8 (s, 2H) [8]
Mass Spectrum (m/z)	167 (M+), 135, 136, 109, 93, 77, 65, 51 [8]
Key IR Bands (cm ⁻¹)	~3400 (-NH), ~1609 (C=N of derivative), ~1255 (C=S of derivative) [9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **4-Phenylthiosemicarbazide** and its derivatives are crucial for reproducible research.

Synthesis of 4-Phenylthiosemicarbazide

The most common laboratory synthesis involves the reaction of phenyl isothiocyanate with hydrazine hydrate.

Materials:

- Phenyl isothiocyanate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.
- Cool the flask in an ice bath.
- Slowly add hydrazine hydrate dropwise to the stirred solution.
- After the addition is complete, continue stirring for a specified period at room temperature.
- The resulting precipitate, **4-Phenylthiosemicarbazide**, is collected by vacuum filtration.
- The crude product is washed with cold ethanol and dried.

Synthesis of 4-Phenylthiosemicarbazone Derivatives

Thiosemicbazones are typically synthesized through a condensation reaction between **4-Phenylthiosemicarbazide** and an appropriate aldehyde or ketone.

Materials:

- **4-Phenylthiosemicarbazide**
- Aldehyde or ketone
- Methanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve **4-Phenylthiosemicarbazide** in methanol in a round-bottom flask.
- Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.
- Collect the crystals by vacuum filtration, wash with cold methanol, and dry.

Purification by Recrystallization

Procedure:

- Dissolve the crude **4-Phenylthiosemicarbazide** or its derivative in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
- Hot filter the solution to remove insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals under vacuum.[\[8\]](#)

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Test compound (e.g., a 4-phenylthiosemicarbazone derivative)
- Fungal strain (e.g., *Candida albicans*)
- RPMI-1640 medium

- 96-well microtiter plates
- Sterile saline
- 0.5 McFarland standard

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
- Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
- Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.
- Inoculate each well (except for the sterility control) with the fungal suspension.
- Include a growth control (inoculum without compound) and a sterility control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10][11]

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is also standard for determining the MIC against bacteria.[13][14][15][16]

Materials:

- Test compound
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)

- 96-well microtiter plates

Procedure:

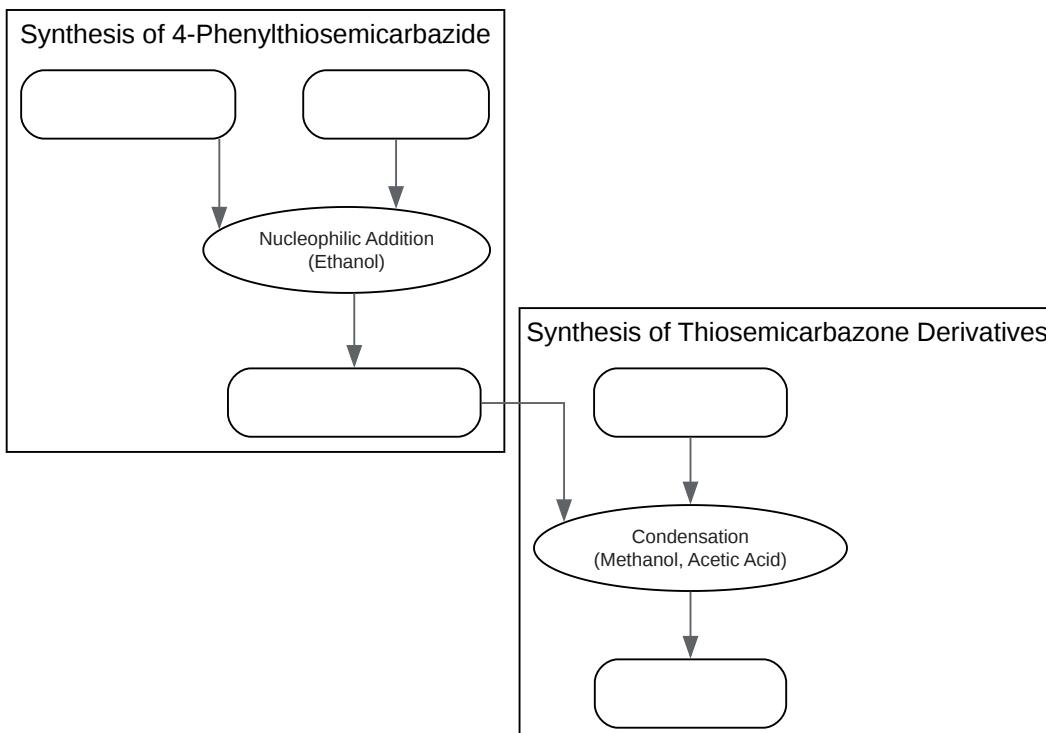
- Follow a similar serial dilution procedure as for the antifungal testing, using MHB as the medium.
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to the final concentration in MHB.
- Inoculate the wells with the bacterial suspension.
- Include growth and sterility controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[1\]](#)[\[13\]](#)[\[14\]](#)

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

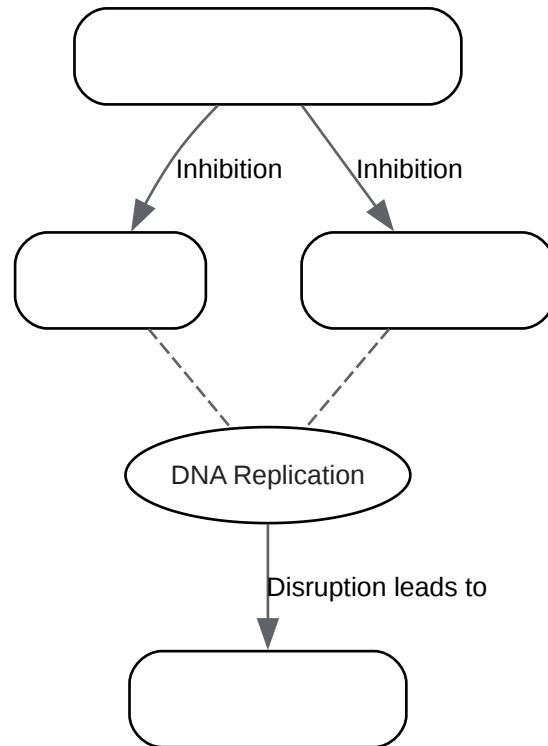
- Test compound
- Cancer cell line (e.g., HeLa, A549)[\[1\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO


Procedure:

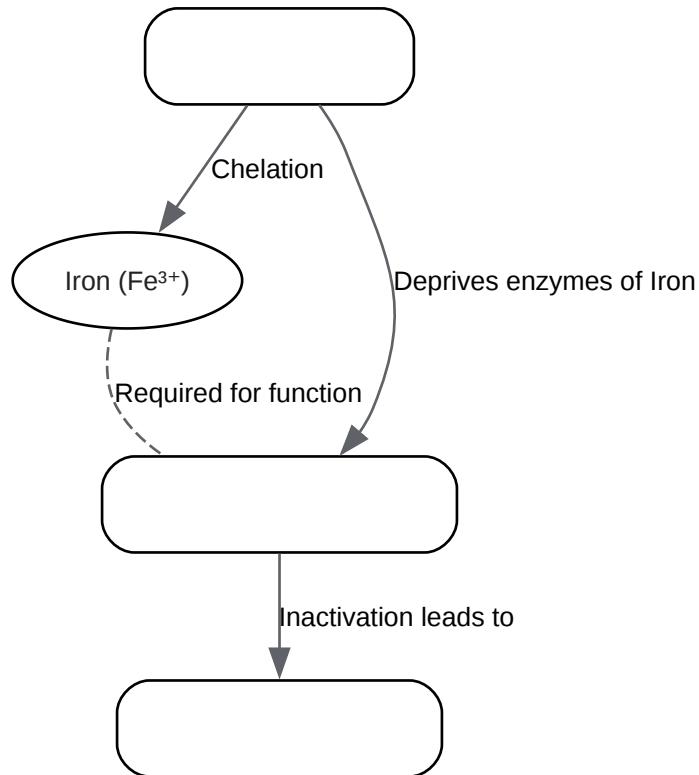
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is calculated as a percentage of the untreated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations of Workflows and Mechanisms

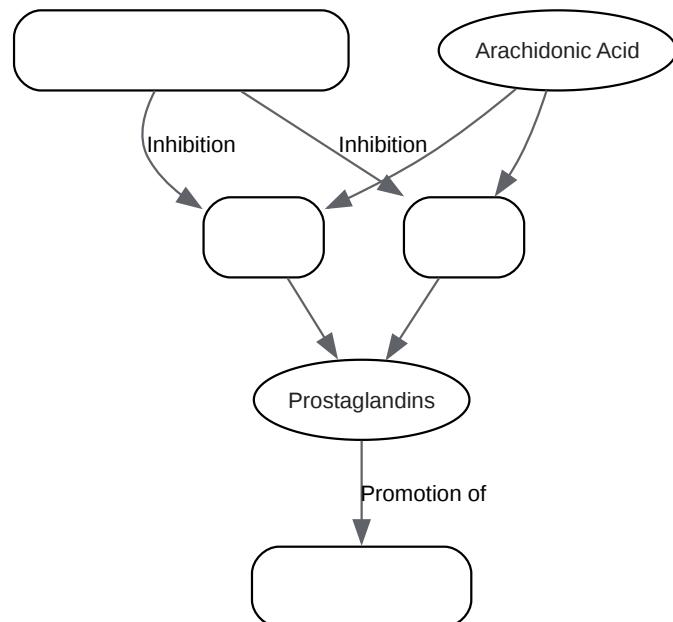
Synthesis Workflow


Synthesis of 4-Phenylthiosemicarbazide and its Derivatives

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **4-Phenylthiosemicarbazide** and its derivatization.

Proposed Antibacterial Mechanism of Action


Proposed Antibacterial Mechanism of Thiosemicarbazides

Proposed Antifungal Mechanism of Thiosemicarbazones

Anticancer Mechanism of Thiosemicarbazone Derivatives via COX Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 4-Phenylthiosemicarbazide - Wikipedia [en.wikipedia.org]

- 5. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 6. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [4-Phenylthiosemicarbazide CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147422#4-phenylthiosemicarbazide-cas-number-and-properties\]](https://www.benchchem.com/product/b147422#4-phenylthiosemicarbazide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com